molecular formula C9H11ClF3NO B1374679 2-Amino-2-(3-(trifluoromethyl)phenyl)ethan-1-ol hydrochloride CAS No. 1394820-14-4

2-Amino-2-(3-(trifluoromethyl)phenyl)ethan-1-ol hydrochloride

Cat. No. B1374679
M. Wt: 241.64 g/mol
InChI Key: ZGPPQPPTLTYYKV-UHFFFAOYSA-N
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Description

2-Amino-2-(3-(trifluoromethyl)phenyl)ethan-1-ol hydrochloride is a chemical compound with the CAS Number: 1394820-14-4. It has a molecular weight of 241.64 . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The molecular formula of 2-Amino-2-(3-(trifluoromethyl)phenyl)ethan-1-ol hydrochloride is C9H10F3NO . The InChI code for this compound is 1S/C9H10F3NO.ClH/c10-9(11,12)7-3-1-2-6(4-7)8(13)5-14;/h1-4,8,14H,5,13H2;1H .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 241.64 . It is a powder and is stored at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

  • Synthesis of Enantioenriched Trans-1,2-Amino Alcohols : A study by Birrell & Jacobsen (2013) details a highly enantioselective addition process to generate protected trans-1,2-amino alcohols. This method has been used to prepare two useful 2-aminocycloalkanol hydrochlorides in enantiopure form on a multigram scale.

  • In Vitro Antitumor Activity : A research conducted by Isakhanyan et al. (2016) focused on synthesizing tertiary aminoalkanol hydrochlorides to test them for antitumor activity. This work highlights the potential of these compounds in cancer research.

  • Practical Synthesis for Chemical Compounds : The study by Vaid et al. (2012) developed a practical synthesis route for a specific compound involving 2-amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone, showcasing the versatility of such chemical structures in synthetic chemistry.

  • Cationic Polymerization : Ostrauskait et al. (2000) reported on the synthesis and cationic polymerization of a new monomer, demonstrating the potential of similar chemical structures in polymer science.

  • DNA Interaction and Docking Studies : Kurt et al. (2020) synthesized novel Schiff base ligands and investigated their DNA binding properties, which suggests applications in biochemistry and drug design.

  • Antioxidant and Membrane Stabilizing Properties : Malakyan et al. (2010) studied the antioxidant and membrane stabilizing properties of similar hydrochlorides, indicating potential biological and pharmacological applications.

Safety And Hazards

The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-amino-2-[3-(trifluoromethyl)phenyl]ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO.ClH/c10-9(11,12)7-3-1-2-6(4-7)8(13)5-14;/h1-4,8,14H,5,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGPPQPPTLTYYKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-(3-(trifluoromethyl)phenyl)ethan-1-ol hydrochloride

CAS RN

1394820-14-4
Record name 2-amino-2-[3-(trifluoromethyl)phenyl]ethan-1-ol hydrochloride
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